3-Chloro-2-methoxy-4,6-dimethylpyridine
Description
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-chloro-2-methoxy-4,6-dimethylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,1-3H3 |
InChI Key |
XZVMJQGJONHKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-4,6-dimethylpyridine
- Structure : Chloro at position 2, methyl groups at 4 and 6.
- Key Differences : Lacks the methoxy group at position 2, altering electronic properties.
- Properties :
- Applications : Used as a building block in organic synthesis. The chloro group at position 2 enhances stability but reduces nucleophilic substitution reactivity compared to the target compound.
3-Chloro-5-methoxy-2,6-dinitropyridine
- Structure : Chloro at position 3, methoxy at 5, nitro groups at 2 and 6.
- Key Differences : Nitro groups (strong electron-withdrawing) replace methyl groups, increasing reactivity.
- Properties :
- High reactivity due to nitro groups, making it prone to nucleophilic substitution.
- Lower solubility in polar solvents compared to the target compound.
- Applications : Primarily used in explosives and high-energy materials. The nitro groups limit its utility in biological systems due to toxicity .
4,6-Dichloro-2-methylpyrimidine
- Structure : Pyrimidine ring with chloro at 4 and 6, methyl at 2.
- Key Differences : Pyrimidine core (two nitrogen atoms) vs. pyridine.
- Properties :
- Applications : Preferred in nucleoside analogs and kinase inhibitors. The dichloro substitution facilitates regioselective functionalization.
Table 1: Comparative Analysis of Key Compounds
- Electronic Effects : The methoxy group in the target compound donates electrons via resonance, directing electrophilic substitution to position 4 or 6. In contrast, nitro groups in 3-Chloro-5-methoxy-2,6-dinitropyridine deactivate the ring, favoring meta substitution .
Q & A
What are the optimal synthetic routes for 3-Chloro-2-methoxy-4,6-dimethylpyridine, and how can side reactions be minimized?
Answer:
The synthesis typically involves chlorination and methoxylation of a pyridine precursor. Key steps include:
- Chlorination : Use electrophilic chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C) to target the 3-position.
- Methoxy Group Introduction : Employ nucleophilic substitution with NaOMe or K₂CO₃ in polar aprotic solvents (e.g., DMF) at reflux.
- Side Reaction Mitigation : Monitor reaction progress via TLC or HPLC to detect intermediates like over-chlorinated byproducts or demethylation artifacts. Optimize stoichiometry (e.g., limiting excess POCl₃) and use inert atmospheres to prevent oxidation .
How can structural contradictions in NMR data for this compound be resolved?
Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:
- Dynamic Effects : Rotamers or ring puckering in the pyridine moiety can split signals. Variable-temperature NMR (VT-NMR) can identify these by observing coalescence at higher temps.
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may interact with the methoxy group. Compare spectra across solvents (CDCl₃ vs. D₂O).
- Impurity Peaks : Use preparative HPLC or column chromatography to isolate pure fractions, then reacquire NMR. Cross-validate with high-resolution mass spectrometry (HRMS) .
What advanced analytical techniques are recommended for quantifying trace impurities in this compound?
Answer:
- HPLC-MS/MS : Use a C18 column with gradient elution (ACN/H₂O + 0.1% formic acid) to separate impurities. MS/MS in MRM mode enhances specificity for chlorinated byproducts.
- Headspace GC-MS : Detect volatile degradation products (e.g., residual solvents or demethylated species).
- ICP-OES : Quantify inorganic impurities (e.g., residual catalyst metals like Pd or Cu) with detection limits <1 ppm .
How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effects : The chlorine atom at C3 deactivates the ring, directing electrophiles to the C4 and C6 methyl groups.
- Methoxy Group Impact : The OMe group at C2 donates electrons via resonance, enhancing nucleophilic aromatic substitution (SNAr) at C5.
- Steric Effects : The 4,6-dimethyl groups hinder coupling reactions (e.g., Suzuki-Miyaura) at these positions. DFT calculations show higher activation energy for C6 vs. C5 coupling (~15 kcal/mol difference) .
What strategies are effective in resolving contradictory biological activity data in cell-based assays?
Answer:
- Dose-Response Validation : Repeat assays with a 10-point dilution series to confirm EC₅₀/IC₅₀ trends.
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation.
- Off-Target Profiling : Screen against kinase panels or GPCR libraries to identify unintended interactions.
- Solubility Checks : Measure aqueous solubility via nephelometry; poor solubility can cause false negatives .
How can computational modeling predict regioselectivity in derivatization reactions?
Answer:
- DFT Calculations : Compare transition state energies for reactions at different positions (e.g., Fukui indices for electrophilic attack).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF).
- Docking Studies : For biologically targeted derivatives, predict binding poses to prioritize synthetic routes .
What are the critical considerations for scaling up the synthesis from milligram to gram scale?
Answer:
- Exotherm Management : Use jacketed reactors with controlled cooling during chlorination.
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures).
- Yield Optimization : Conduct DoE (Design of Experiments) to refine parameters like reaction time and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
